molecular formula C36H49NOP2S B15155718 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide

Cat. No.: B15155718
M. Wt: 605.8 g/mol
InChI Key: NSZNZJQIBJWIOZ-UHFFFAOYSA-N
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Description

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. It is widely used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The compound has a molecular formula of C36H49NOP2S and a molecular weight of 605.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide typically involves the reaction of dicyclohexylphosphine and diphenylphosphine with a suitable chiral amine precursor. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligands .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted sulfinamide compounds .

Scientific Research Applications

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various transition metals such as palladium, platinum, and rhodium. The pathways involved include the formation of metal-ligand complexes that facilitate the transfer of chirality to the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its high enantiomeric purity and its ability to induce chirality in a wide range of chemical reactions. Its structural features, such as the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups, contribute to its effectiveness as a chiral ligand .

Properties

Molecular Formula

C36H49NOP2S

Molecular Weight

605.8 g/mol

IUPAC Name

N-[1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3

InChI Key

NSZNZJQIBJWIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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